![molecular formula C13H19NO3S B5706116 isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5706116.png)
isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate, also known as AET, is a chemical compound that has been extensively studied for its potential use in scientific research. AET is a member of the thienylcyclohexylamine class of compounds, which are known to have a range of pharmacological effects, including analgesic, anesthetic, and antidepressant properties. In
Scientific Research Applications
Isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been studied for its potential use in a range of scientific research applications, including as a tool for studying the function of N-methyl-D-aspartate (NMDA) receptors in the brain. NMDA receptors are involved in a range of physiological processes, including learning and memory, and are thought to be involved in the pathophysiology of several neurological disorders, including Alzheimer's disease and schizophrenia.
Mechanism of Action
Isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate is thought to act as an antagonist of the NMDA receptor, binding to the receptor and blocking its activity. This mechanism of action is similar to that of other thienylcyclohexylamine compounds, such as ketamine and phencyclidine (PCP), which are known to have analgesic and anesthetic properties.
Biochemical and Physiological Effects:
isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been shown to have a range of biochemical and physiological effects in animal models, including analgesic, anesthetic, and antidepressant properties. isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has also been shown to have neuroprotective effects, protecting against the damage caused by ischemia and oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate in lab experiments is that it has a relatively simple synthesis method, making it easy to obtain in large quantities. Additionally, isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been extensively studied in animal models, making it a well-characterized tool for studying the function of NMDA receptors. However, one limitation of using isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate in lab experiments is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Future Directions
There are several future directions for research on isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate, including further studies on its safety and efficacy in humans, as well as studies on its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to explore the mechanism of action of isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate and its potential interactions with other drugs and compounds. Finally, the development of new synthetic methods for isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate and related compounds could lead to the discovery of new drugs with novel pharmacological properties.
Synthesis Methods
The synthesis of isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate involves the reaction of 2-aminothiophene with ethyl acetoacetate, followed by the addition of isopropyl magnesium bromide and acetic anhydride. The resulting product is then purified through recrystallization to yield pure isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate.
properties
IUPAC Name |
propan-2-yl 2-acetamido-4-ethyl-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-6-10-8(4)18-12(14-9(5)15)11(10)13(16)17-7(2)3/h7H,6H2,1-5H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMNCTCKRIGFAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-(acetylamino)-4-ethyl-5-methylthiophene-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.